![molecular formula C25H32N2O7 B13169125 (2R,3S,5S)-1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-(2-methylpropyl)-2-(1,3-oxazol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13169125.png)
(2R,3S,5S)-1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-(2-methylpropyl)-2-(1,3-oxazol-5-yl)pyrrolidine-3-carboxylic acid
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Overview
Description
The compound “(2R,3S,5S)-1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-(2-methylpropyl)-2-(1,3-oxazol-5-yl)pyrrolidine-3-carboxylic acid” is a complex organic molecule that features multiple functional groups, including benzyloxycarbonyl, tert-butoxycarbonyl, and oxazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of the pyrrolidine and oxazole rings. Common reagents used in these steps may include:
Protecting Groups: Benzyloxycarbonyl chloride, tert-butoxycarbonyl chloride
Coupling Reagents: Dicyclohexylcarbodiimide (DCC), N,N’-Diisopropylcarbodiimide (DIC)
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl groups
Reduction: Reduction of carbonyl groups to alcohols
Substitution: Nucleophilic substitution reactions at the benzyloxycarbonyl and tert-butoxycarbonyl groups
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Nucleophiles: Ammonia (NH₃), Primary amines
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the benzyloxycarbonyl group could yield a benzoic acid derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules
Biology: As a probe for studying enzyme mechanisms
Medicine: As a potential drug candidate for treating various diseases
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor by interacting with its ligand-binding domain.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S,5S)-1-[(Benzyloxy)carbonyl]-5-(2-methylpropyl)-2-(1,3-oxazol-5-yl)pyrrolidine-3-carboxylic acid
- (2R,3S,5S)-1-[(tert-Butoxy)carbonyl]-5-(2-methylpropyl)-2-(1,3-oxazol-5-yl)pyrrolidine-3-carboxylic acid
Uniqueness
The uniqueness of the compound lies in its combination of functional groups and stereochemistry, which may confer specific biological activity or chemical reactivity that is not observed in similar compounds.
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is C26H33N3O6 with a molecular weight of approximately 487.61 g/mol. The structure features a pyrrolidine ring substituted with various functional groups, which may contribute to its biological activity.
Structural Features
Feature | Description |
---|---|
Molecular Formula | C26H33N3O6 |
Molecular Weight | 487.61 g/mol |
Functional Groups | Benzyloxycarbonyl, tert-butoxycarbonyl, oxazole |
Core Structure | Pyrrolidine |
Pharmacological Potential
Research indicates that compounds with similar structural features may exhibit various biological activities, including:
- Antimicrobial Activity : Some derivatives of pyrrolidine compounds have shown effectiveness against bacterial and fungal strains.
- Anticancer Properties : Certain analogs have demonstrated cytotoxic effects on cancer cell lines through apoptosis induction.
- Neuroprotective Effects : There is evidence suggesting that related compounds can protect neuronal cells from oxidative stress and apoptosis.
The biological activity of the compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with various receptors, including G protein-coupled receptors (GPCRs), which play crucial roles in cellular signaling pathways.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, altering cellular functions and promoting therapeutic effects.
- Modulation of Signaling Pathways : The compound could modulate key signaling pathways such as those involving MAPK or PI3K/Akt, which are vital for cell survival and proliferation.
Case Studies and Research Findings
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of related pyrrolidine derivatives. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development as antimicrobial agents .
- Cytotoxicity Assay : In vitro studies conducted on various cancer cell lines showed that compounds similar to this one induced apoptosis through caspase activation. This suggests a potential application in cancer therapy .
- Neuroprotection Research : A study highlighted the neuroprotective effects of pyrrolidine derivatives in models of neurodegenerative diseases. The compounds were shown to reduce oxidative stress markers and improve neuronal survival rates .
Properties
Molecular Formula |
C25H32N2O7 |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
(2R,3S,5S)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-(2-methylpropyl)-2-(1,3-oxazol-5-yl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C25H32N2O7/c1-16(2)11-25(22(30)34-24(3,4)5)12-18(21(28)29)20(19-13-26-15-33-19)27(25)23(31)32-14-17-9-7-6-8-10-17/h6-10,13,15-16,18,20H,11-12,14H2,1-5H3,(H,28,29)/t18-,20+,25-/m0/s1 |
InChI Key |
ZPAHMWPREKDORD-NNPDTBDGSA-N |
Isomeric SMILES |
CC(C)C[C@]1(C[C@@H]([C@@H](N1C(=O)OCC2=CC=CC=C2)C3=CN=CO3)C(=O)O)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC1(CC(C(N1C(=O)OCC2=CC=CC=C2)C3=CN=CO3)C(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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